2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
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Overview
Description
2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is a chemical compound with the molecular formula C10H13ClN2 and a molecular weight of 196.68 g/mol . This compound is characterized by a pyridine ring substituted with a chloro group and a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine typically involves the reaction of 2-chloropyridine with (S)-1-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding lactams or reduction to form saturated amines.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol, methanol, or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine include:
2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring, which can alter its chemical reactivity and biological activity.
2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]benzene: The benzene ring in this compound provides different electronic properties compared to the pyridine ring, affecting its interactions with biological targets.
2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]quinoline: The quinoline ring system introduces additional aromaticity and potential for π-π stacking interactions, which can influence its binding to proteins.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyridine and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGZWGGGKAPRAN-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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